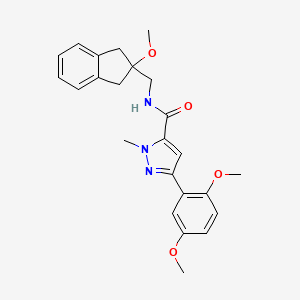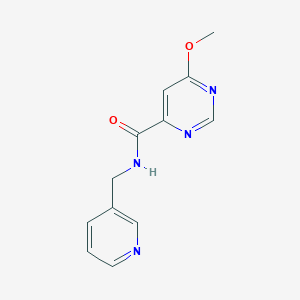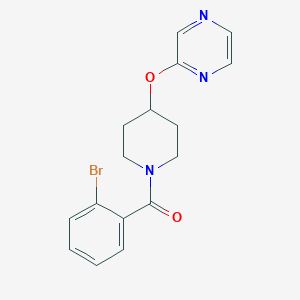
3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is structurally related to other pyrazole derivatives that have been synthesized and studied for their crystal structures, intermolecular interactions, and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or semicarbazides. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Similarly, novel pyrazole derivatives can be synthesized and characterized by various spectroscopic methods, including NMR, mass spectra, FT-IR, and UV-Visible spectroscopy, as well as by single crystal X-ray diffraction studies . These methods would likely be applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by single crystal X-ray diffraction studies. For instance, the crystal structure of related compounds has been determined, revealing details such as dihedral angles between rings and the presence of hydrogen bond interactions that stabilize the crystal structure . The molecular geometries and electronic structures can also be optimized and calculated using ab initio methods, such as DFT calculations . These techniques would be instrumental in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amide groups and substituents on the pyrazole ring can influence the reactivity and the type of chemical reactions the compound can undergo. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the reactivity and stability of these compounds . The analysis of chemical reactions would involve studying these interactions and how they affect the compound's behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using techniques like TG-DTG (thermogravimetric analysis and derivative thermogravimetry) . The compound's stability can be assessed up to certain temperatures, and the solvent effects on structural parameters can be investigated using different solvents . Additionally, the non-linear optical properties of these compounds can be of interest for various applications . The physical and chemical properties of the compound would be analyzed using similar methodologies to understand its potential applications and limitations.
科学的研究の応用
Synthesis and Structural Analysis
Pyrazole derivatives, such as those synthesized by Prabhuswamy et al. (2016), demonstrate the intricate process of creating complex molecules, which can include crystal structure determination and analysis of hydrogen bond interactions. These foundational steps are crucial in understanding the properties and potential applications of such compounds in fields like material science and molecular engineering (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Pharmacological Applications
Pyrazole derivatives are also explored for their pharmacological potential. For instance, Hassan, Hafez, and Osman (2014) synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This illustrates the interest in such compounds for developing new therapeutic agents, especially in oncology (Hassan, Hafez, & Osman, 2014).
Material Science and Chemistry
The work of Kranjc, Kočevar, and Perdih (2011) on the synthesis of benzamide derivatives demonstrates the application of pyrazole compounds in material science, providing insights into molecular structures through X-ray crystallography. Such studies contribute to the understanding of molecular interactions and the development of new materials (Kranjc, Kočevar, & Perdih, 2011).
Tautomerism and Molecular Dynamics
Research on the tautomerism of NH-pyrazoles, as explored by Cornago et al. (2009), sheds light on the dynamic nature of such compounds, which has implications for their reactivity and stability. Understanding these properties is essential for their application in chemical synthesis and drug design (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-27-21(12-20(26-27)19-11-18(29-2)9-10-22(19)30-3)23(28)25-15-24(31-4)13-16-7-5-6-8-17(16)14-24/h5-12H,13-15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDNNAMWYXLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)


![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)
![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)
![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)